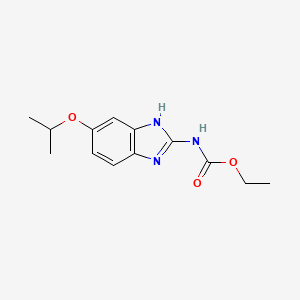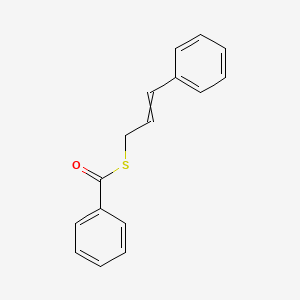![molecular formula C36H52O6 B11958175 3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid CAS No. 64275-16-7](/img/structure/B11958175.png)
3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)benzyl]-3-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]propanoic acid: is a complex organic compound characterized by the presence of multiple tert-butyl and dioxane groups attached to a benzyl and phenyl propanoic acid backbone. This compound is notable for its intricate structure, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)benzyl]-3-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]propanoic acid typically involves multiple steps, including the formation of the dioxane rings, the introduction of tert-butyl groups, and the coupling of benzyl and phenyl groups to the propanoic acid backbone. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the dioxane rings or the propanoic acid moiety, potentially yielding alcohols or alkanes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkyl halides, or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, particularly if they exhibit bioactivity in preliminary studies.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its structural complexity and potential for functionalization.
作用机制
The mechanism by which 2-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)benzyl]-3-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]propanoic acid exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- 2-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)benzyl]propanoic acid
- 3-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]propanoic acid
- 2-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]propanoic acid
Uniqueness
The uniqueness of 2-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)benzyl]-3-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]propanoic acid lies in its dual dioxane and tert-butyl groups, which may impart distinct chemical reactivity and physical properties compared to similar compounds. This structural complexity could lead to unique applications in various fields, from synthetic chemistry to materials science.
属性
CAS 编号 |
64275-16-7 |
|---|---|
分子式 |
C36H52O6 |
分子量 |
580.8 g/mol |
IUPAC 名称 |
3-[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid |
InChI |
InChI=1S/C36H52O6/c1-31(2,3)35(39-21-33(7,8)22-40-35)28-15-11-25(12-16-28)19-27(30(37)38)20-26-13-17-29(18-14-26)36(32(4,5)6)41-23-34(9,10)24-42-36/h11-18,27H,19-24H2,1-10H3,(H,37,38) |
InChI 键 |
OYKGNJGTCYPQFL-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)(C2=CC=C(C=C2)CC(CC3=CC=C(C=C3)C4(OCC(CO4)(C)C)C(C)(C)C)C(=O)O)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)

![N-[2-(2-Hydroxyethoxy)ethyl]formamide](/img/structure/B11958151.png)



